Home > Products > Screening Compounds P43723 > N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide
N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide -

N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide

Catalog Number: EVT-4617765
CAS Number:
Molecular Formula: C21H26N2O3S
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(1-(2-(2-Cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide

Compound Description: This compound serves as a critical starting material in a study focused on synthesizing novel heterocyclic sulfonamides with anticancer and antimicrobial activity. [] The research explores the reactivity of this compound to generate various derivatives, including thiophene, coumarin, thiazole, piperidine, pyrrolidine, pyrazole, and pyridine-based sulfonamides. These derivatives were subsequently evaluated for their in vitro activity against the MCF7 breast cancer cell line and various microbial strains.

Relevance: This compound shares a common core structure with N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, featuring a benzenesulfonamide moiety with an N-ethyl-N-methyl substituent. The key difference lies in the presence of a 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl) group in place of the 4-(1-pyrrolidinylcarbonyl)benzyl group found in the target compound. Both compounds belong to the sulfonamide class and demonstrate potential for biological activity.

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

Compound Description: This compound is a potent and selective antagonist of the NR1/2B NMDA receptor. [] It was identified through a structure-based search and screen, starting from N-(2-phenoxyethyl)-4-benzylpiperidine (8) which displayed high selectivity for the NR1/2B subunit combination. Modifications to the lead compound, including the introduction of hydroxyl groups, resulted in a significant increase in potency and reduction in side effects.

Relevance: Although structurally distinct from N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, both compounds highlight the importance of exploring structural modifications to optimize the pharmacological properties of potential drug candidates. Both studies emphasize the potential of designing compounds with specific molecular targets to achieve desired therapeutic effects.

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This isoquinoline derivative was synthesized from eugenol methyl ether aiming for potential antitumor, antimalarial, and antiviral properties due to its multiple functional groups. [] The synthesis involved conversion of eugenol methyl ether to a secondary alcohol, followed by Ritter reaction with benzyl cyanide, and finally cyclization of the obtained amide to isoquinoline using sulfuric acid.

Relevance: While not directly related to N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, this compound emphasizes the potential of exploring diverse heterocyclic scaffolds, including isoquinolines, for their biological activities. Both studies highlight the importance of synthetic chemistry in generating novel compounds with potential therapeutic applications.

cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine

Compound Description: This compound serves as a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. [] Its preparation involves an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, achieving an overall yield of 49%.

Relevance: This piperidine derivative, though structurally different from N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, demonstrates the versatility of piperidine as a building block in medicinal chemistry. Both studies exemplify the use of synthetic methods to access biologically relevant compounds and their precursors.

N-[(Difluoromethyl)oxidophenyl-λ⁴-sulfanylidene]-4-methyl-benzenesulfonamide (N-tosyl-S-difluoromethyl-S-phenylsulfoximine)

Compound Description: This compound is an electrophilic difluoromethylating agent used to introduce difluoromethyl groups into various nucleophiles, including sulfur, nitrogen, oxygen, and carbon. [] It is often prepared through copper-catalyzed oxidative imination of difluoromethyl phenyl sulfoxide (PhSOCF2H) with (tosylimino)phenyliodinane (PhINTs).

Relevance: This sulfonamide derivative shares the core benzenesulfonamide structure with N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, emphasizing the diverse reactivity of sulfonamides and their utility in synthetic chemistry. Although the specific applications differ, both compounds highlight the importance of sulfonamides in organic synthesis and drug development.

N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)

Compound Description: These two arylpiperazine derivatives exhibit high affinity for the 5-hydroxytryptamine (serotonin) type 7 (5-HT7) receptor. [] Both compounds displayed competitive displacement of [3H]-(2R)-1-[(3-hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine ([3H]-SB-269970) radioligand binding and insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells stably expressing human 5-HT7 receptors. The compounds also inhibited forskolin-stimulated adenylate cyclase activity in 5-HT7-expressing HEK293 cells but not in the parental cell line. Both LP-211 and MEL-9 are characterized as high-affinity, long-acting inhibitors of human 5-HT7 receptor binding and function in cell lines.

Relevance: Although structurally dissimilar to N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, these compounds emphasize the exploration of different pharmacophores, in this case, arylpiperazines, for targeting specific receptors. The focus on 5-HT7 receptors, known to be involved in various physiological processes, highlights the importance of investigating diverse molecular targets for therapeutic intervention.

Hantzsch 1,4-dihydropyridines

Compound Description: These compounds serve as NAD(P)H models in a study investigating their oxidation mechanisms by nitric oxide (NO) and its donor N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS). [] Various 4-substituted derivatives of Hantzsch 1,4-dihydropyridines were reacted with NO or MNTS to understand the role of the substituent in the oxidation process. The study also compared the reactivity of Hantzsch 1,4-dihydropyridine with its close analogue, 1-benzyl-1,4-dihydronicotinamide (BNAH).

Relevance: While structurally distinct from N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, the study on Hantzsch 1,4-dihydropyridines emphasizes the importance of investigating reaction mechanisms and the influence of substituents on chemical reactivity. Both studies contribute to a broader understanding of organic chemistry and its relevance to biological systems.

1-[2-(N-methyl-N-substituted-benzyl)amino-2-(4-tert-butylphenyl)ethyl]-1H-1,2,4-triazoles

Compound Description: These compounds were designed and synthesized as potential antifungal agents, combining structural features of benzylamine and azole compounds, known inhibitors of squelene exoxidase and cytochrome P450 monooxygenase, respectively, key enzymes in fungal membrane biosynthesis. [] Twenty-three 1-[2-(N-methyl-N-substituted-benzyl)amino-2-(4-tert-butylphenyl)ethyl]-1H-1,2,4-triazoles were synthesized and evaluated for their antifungal activity against nine pathogenic fungi.

Relevance: Although not directly related to N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, this study highlights the rational design of compounds based on known biological targets and the importance of evaluating their activity against relevant pathogens. Both studies contribute to the development of new therapeutic agents.

1-Benzyl-5-phenyl-1H-tetrazole

Compound Description: This compound serves as a starting material for the convergent synthesis of angiotensin II receptor blockers. [] C-H arylation of 1-benzyl-5-phenyl-1H-tetrazole with functionalized aryl bromides is utilized to generate late-stage intermediates for the synthesis of candesartan cilexetil and olmesartan medoxomil, two widely used antihypertensive drugs.

Relevance: Although structurally different from N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide, this study demonstrates the application of late-stage functionalization in the synthesis of complex pharmaceuticals. Both studies highlight the importance of synthetic methodology in accessing biologically active compounds.

Properties

Product Name

N-ethyl-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide

IUPAC Name

N-ethyl-4-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]benzenesulfonamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H26N2O3S/c1-3-23(27(25,26)20-12-6-17(2)7-13-20)16-18-8-10-19(11-9-18)21(24)22-14-4-5-15-22/h6-13H,3-5,14-16H2,1-2H3

InChI Key

VVWCJUHSPZMZGA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.